Superior Acetylcholinesterase (AChE) Inhibition Potency Compared to Other Benzisoxazole Derivatives
The N-acetyl benzisoxazole derivative 1g, which incorporates the 6-acetamido-3-methyl-1,2-benzisoxazole core, displayed an IC50 of 3 nM against AChE. This potency places it within the top tier of the benzisoxazole series, which had IC50 values ranging from 0.8 to 14 nM in the same in vitro assay [1].
| Evidence Dimension | AChE inhibition IC50 |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | Other benzisoxazole derivatives (e.g., 1j IC50 = 0.8 nM, series range 0.8-14 nM) |
| Quantified Difference | 3 nM vs. 0.8-14 nM (within top quartile of potency) |
| Conditions | In vitro enzyme assay |
Why This Matters
This high potency validates its selection as a lead scaffold for Alzheimer's disease drug development, confirming that the 6-acetamido substitution is critical for achieving low-nanomolar AChE inhibition.
- [1] Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-2734. View Source
